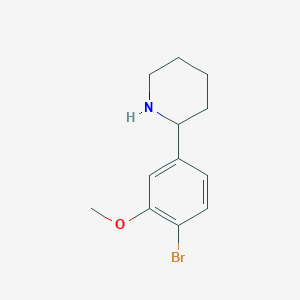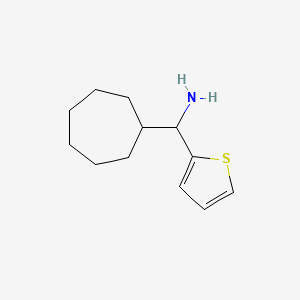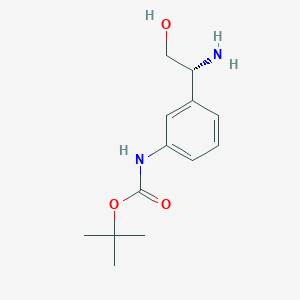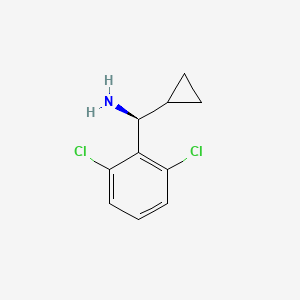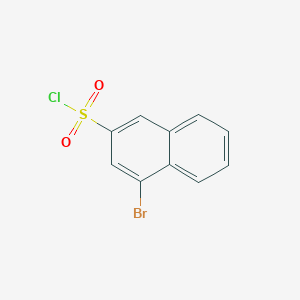
3-(tert-Butyl)-6-chloropicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-6-chloropicolinic acid is an organic compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position. The presence of a tert-butyl group at the 3-position and a chlorine atom at the 6-position makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-6-chloropicolinic acid typically involves the chlorination of picolinic acid derivatives followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of chlorinating agents and the potential for hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)-6-chloropicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
3-(tert-Butyl)-6-chloropicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)-6-chloropicolinic acid involves its interaction with specific molecular targets. The tert-butyl group and chlorine atom influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butyl)-6-fluoropicolinic acid
- 3-(tert-Butyl)-6-bromopicolinic acid
- 3-(tert-Butyl)-6-iodopicolinic acid
Comparison
Compared to its analogs, 3-(tert-Butyl)-6-chloropicolinic acid has unique reactivity due to the presence of the chlorine atom. This makes it suitable for specific reactions where chlorine’s electronegativity and size play a crucial role. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
3-tert-butyl-6-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)6-4-5-7(11)12-8(6)9(13)14/h4-5H,1-3H3,(H,13,14) |
Clé InChI |
XRFYHFATKCEGQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


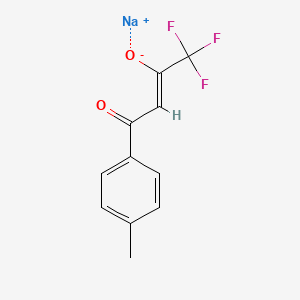

![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)


![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
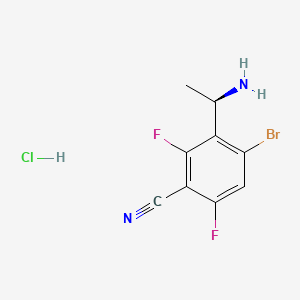
![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)
